![molecular formula C6H15ClN2O B2836722 2-Amino-N-isopropylpropanamide hydrochloride CAS No. 1236266-73-1](/img/structure/B2836722.png)
2-Amino-N-isopropylpropanamide hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 2-Amino-N-isopropylpropanamide hydrochloride consists of a central carbon atom bonded to an isopropyl group, an amide group, and an amino group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
2-Amino-N-isopropylpropanamide hydrochloride is a white crystalline powder. It is soluble in water and organic solvents. The compound has a molecular weight of 166.65.Scientific Research Applications
Ecological Risk Assessment
- Ecological Risk Assessment in Surface Waters : A study on atrazine, a related triazine herbicide, provides insights into ecological risk assessments in surface waters. This kind of research is crucial for understanding the environmental impacts of chemicals like 2-Amino-N-isopropylpropanamide hydrochloride. Atrazine is primarily used for weed control in agriculture and its presence in surface and groundwater poses ecological concerns. This study used probabilistic risk assessment techniques and focused on monitoring data from Midwestern watersheds in North America. It concluded that atrazine does not pose a significant risk to the aquatic environment, highlighting the importance of such assessments for related compounds (Solomon et al., 1996).
Relationship with Land Use
- Agricultural Chemicals in Groundwater : Research on the relations between land use and concentrations of agricultural chemicals, including atrazine and its residues, in groundwater can offer a framework for understanding how land use affects the presence of similar compounds like 2-Amino-N-isopropylpropanamide hydrochloride in the environment. This study identified significant factors affecting the presence of such chemicals, including the amount of irrigated crop production (Kolpin, 1997).
Photodimerization in Aqueous Solution
- Photodimerization of 2-Aminopyridine Hydrochloride : A study on the photodimerization of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril in aqueous solutions offers insights into similar reactions that 2-Amino-N-isopropylpropanamide hydrochloride might undergo. This research demonstrates the stereoselective nature of such reactions and the role of specific conditions in determining the outcome (Wang, Yuan, & Macartney, 2006).
Synthesis and Polymerization
- Synthesis and Polymerization Studies : Research into the synthesis and polymerization of related compounds, like N-isopropylacrylamide, provides a basis for understanding similar processes in 2-Amino-N-isopropylpropanamide hydrochloride. Studies on the synthesis of polymers with specific functional groups and their thermal responsiveness can inform similar applications for 2-Amino-N-isopropylpropanamide hydrochloride (Narumi et al., 2008).
Implications for Environmental Safety
- Environmental Impact of Herbicides : Understanding the washoff and degradation patterns of herbicides like atrazine in different environmental conditions can provide insights into the environmental behavior of 2-Amino-N-isopropylpropanamide hydrochloride. Studies focusing on the degradation of atrazine and other herbicides in water sources are critical for assessing the potential ecological risks of similar compounds (Martin et al., 1978).
properties
IUPAC Name |
2-amino-N-propan-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYTOLUGSYYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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